Boc-(S)-3-Amino-5-hexenoic acid CAS number 270263-03-1
Boc-(S)-3-Amino-5-hexenoic acid CAS number 270263-03-1
An In-Depth Technical Guide to Boc-(S)-3-Amino-5-hexenoic Acid
Authored by a Senior Application Scientist
Introduction: A Versatile Chiral Building Block in Modern Synthesis
In the landscape of contemporary medicinal chemistry and drug development, the demand for structurally unique and functionally versatile building blocks is insatiable. Unusual amino acids, those beyond the canonical 20, are fundamental to this pursuit, offering novel scaffolds to enhance the properties of therapeutic candidates.[1][2] Boc-(S)-3-Amino-5-hexenoic acid (CAS: 270263-03-1) has emerged as a particularly valuable chiral intermediate. Its structure is a masterful convergence of three key chemical motifs: a stereodefined (S)-amino group, a terminal alkene, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.
This unique combination makes it an invaluable asset for synthesizing complex peptides, peptidomimetics, and other chiral molecules.[3][][5] The Boc group provides robust protection for the amine that is easily removed under specific acidic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[6][7] The chiral center at the C3 position imparts specific three-dimensional geometry, which is critical for molecular recognition and biological activity.[8] Finally, the terminal alkene serves as a versatile chemical handle, enabling a wide array of post-synthetic modifications to fine-tune the final molecule's structure and function.
This guide provides an in-depth technical overview of Boc-(S)-3-Amino-5-hexenoic acid, designed for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, outline a comprehensive quality control workflow, detail its applications in advanced synthesis, and provide the foundational knowledge necessary to leverage this powerful building block in your research endeavors.
Core Properties and Handling
Precise knowledge of a reagent's properties is the foundation of reproducible and safe science. The key physicochemical and safety data for Boc-(S)-3-Amino-5-hexenoic acid are summarized below.
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 270263-03-1 | [9] |
| Molecular Formula | C₁₁H₁₉NO₄ | [9][10] |
| Molecular Weight | 229.27 g/mol | [9] |
| Appearance | White to off-white solid lumps | [9][10] |
| Purity | ≥97% (Typical) | [3][11] |
| Optical Purity | Enantiomeric Excess (ee): ≥99.0% | [9] |
| Optical Activity | [α]/D +20±1°, c = 1 in ethanol | [9][10] |
| Boiling Point | 372.2 ± 35.0 °C (Predicted) | [10][12] |
| Density | ~1.078 g/cm³ | [10][12] |
| Storage Conditions | 2-8°C, store in a cool, dry place | [9][10][13] |
| Hazard Codes (GHS) | H302, H315, H319, H335 | [9] |
| GHS Signal Word | Warning | [9] |
Stability and Handling Protocol
Expert Insight: The stability of Boc-(S)-3-Amino-5-hexenoic acid is contingent on proper storage. The Boc protecting group is labile to strong acids, and repeated temperature fluctuations can degrade the material. The terminal alkene is also susceptible to oxidation over long-term storage if not kept under an inert atmosphere.
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Receiving and Storage: Upon receipt, inspect the container for integrity. Store immediately at 2-8°C in a tightly sealed container. For long-term storage (>1 year), consider flushing the container with argon or nitrogen to displace oxygen.
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Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation, which could lead to hydrolysis. Weigh the required amount in a clean, dry environment and promptly reseal the container.
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Safety Precautions: As indicated by the GHS hazard codes, this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[9] Always handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.
Quality Control Workflow: A Self-Validating System
Ensuring the identity, purity, and stereochemical integrity of starting materials is non-negotiable in drug development. The following protocol outlines a robust, self-validating system for the quality control of Boc-(S)-3-Amino-5-hexenoic acid.
Mandatory Visualization: QC Workflow
Caption: Figure 1: A comprehensive workflow for ensuring the quality and integrity of Boc-(S)-3-Amino-5-hexenoic acid.
Step-by-Step QC Protocol
1. Identity Confirmation via NMR Spectroscopy
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Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. The proton (¹H) NMR spectrum will confirm the presence of all key functional groups: the Boc group (singlet, ~1.4 ppm), the terminal alkene protons (multiplets, ~5.0-5.9 ppm), and the chiral center's proton (~4.0 ppm). Carbon-¹³C NMR further validates the carbon skeleton.
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Methodology:
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Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Process the data and compare the observed chemical shifts, multiplicities, and integrations with a reference spectrum or predicted values to confirm the structure.[14][15]
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2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Rationale: Reversed-phase (RP) HPLC is the gold standard for assessing the purity of organic compounds by separating the main component from any potential impurities.
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Methodology:
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Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Use a C18 column with a mobile phase gradient, typically involving water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
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Inject the sample and monitor the elution profile using a UV detector (e.g., at 210-220 nm, where the amide bond absorbs).
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Calculate the purity by integrating the peak area of the main component and expressing it as a percentage of the total integrated area. The acceptance criterion is typically ≥97%.
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3. Enantiomeric Purity by Chiral Chromatography
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Rationale: For a chiral molecule, confirming its stereochemical integrity is as important as confirming its chemical purity. Chiral HPLC separates the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee). The (R)-enantiomer has a different CAS number (269726-94-5).
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Methodology:
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Use a specialized chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak).
-
Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol, sometimes with a small amount of an acidic or basic modifier.
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Inject the sample and a racemic standard (if available) to identify the retention times of both the (S) and (R) enantiomers.
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Calculate the enantiomeric excess using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100. The acceptance criterion is typically ≥99.0% ee.
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Applications in Drug Discovery and Peptide Synthesis
Boc-(S)-3-Amino-5-hexenoic acid is not merely an intermediate; it is an enabler of molecular innovation. Its primary role is in the synthesis of modified peptides and peptidomimetics designed to have superior therapeutic properties.[16][17]
Role in Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is central to one of the classical and still highly relevant methods of SPPS.[18] In this workflow, the Boc group provides temporary protection of the N-terminal amine of the growing peptide chain. It is stable to the basic conditions used for neutralization but is selectively cleaved by moderate acids like trifluoroacetic acid (TFA) to allow for the coupling of the next amino acid.[7]
The Power of the Terminal Alkene: Post-Synthetic Modification
The true versatility of this building block lies in its terminal alkene. This functional group opens the door to a vast array of chemical transformations that can be performed after the main peptide backbone has been assembled. One of the most powerful of these is olefin metathesis.
Application Example: Synthesis of Lactam-Bridged Peptides As noted by suppliers, this molecule can be used to prepare lactam-bridged peptide mimics.[9]
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Causality: By incorporating Boc-(S)-3-Amino-5-hexenoic acid and another amino acid with a terminal alkene (e.g., allylglycine) at specific positions in a peptide sequence, a subsequent ring-closing metathesis (RCM) reaction can be used to create a covalent, cyclic bridge. This conformational constraint often leads to peptides with:
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Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation.
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Enhanced Proteolytic Stability: The cyclic structure is less susceptible to degradation by proteases.
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Improved Cell Permeability: Constraining the peptide can mask polar groups and improve its ability to cross cell membranes.
-
Mandatory Visualization: Application in Peptide Modification
Caption: Figure 2: Workflow illustrating the incorporation of the amino acid into a peptide chain and subsequent modification via its alkene handle.
Conclusion
Boc-(S)-3-Amino-5-hexenoic acid is a quintessential example of a modern chiral building block, offering a strategic combination of protection, stereochemistry, and reactivity. Its utility in constructing conformationally constrained peptides and other complex molecules makes it an indispensable tool for medicinal chemists aiming to overcome challenges in drug stability, selectivity, and bioavailability. A thorough understanding of its properties and a rigorous adherence to quality control are paramount to successfully harnessing its synthetic potential. As the demand for sophisticated therapeutics continues to grow, the role of such precisely engineered intermediates will only become more critical in the journey from molecular concept to clinical reality.
References
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- 2. Unusual Amino Acids in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 5. chimia.ch [chimia.ch]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. nbinno.com [nbinno.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. BOC-(S)-3-AMINO-5-HEXENOIC ACID | 270263-03-1 [amp.chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. echemi.com [echemi.com]
- 13. Boc-(S)-3-amino-5-hexenoic acid, CasNo.270263-03-1 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 14. BOC-(S)-3-AMINO-5-HEXENOIC ACID(270263-03-1) 1H NMR spectrum [chemicalbook.com]
- 15. Determine the structure of Boc amino acids [cheminfo.org]
- 16. chemimpex.com [chemimpex.com]
- 17. nbinno.com [nbinno.com]
- 18. peptide.com [peptide.com]


